6-[(2Z)-3-(dimethylamino)prop-2-enoyl]-4-methyl-2-[4-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
Description
This compound features a partially saturated 1,2,4-triazine core (2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione) with three distinct substituents:
- 4-Methyl group: Enhances steric stability and modulates electron density on the triazine ring.
- 6-[(2Z)-3-(Dimethylamino)prop-2-enoyl] chain: A conjugated (Z)-configured enoyl group with a dimethylamino moiety, which may act as a hydrogen bond acceptor or influence conformational rigidity.
Properties
IUPAC Name |
6-[(Z)-3-(dimethylamino)prop-2-enoyl]-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O3/c1-21(2)9-8-12(24)13-14(25)22(3)15(26)23(20-13)11-6-4-10(5-7-11)16(17,18)19/h4-9H,1-3H3/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTXMSGGHLGNQC-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=NN(C1=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)/C=C\N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Triazine Ring : A core structure that contributes to the compound's stability and reactivity.
- Trifluoromethyl Group : Known for enhancing biological activity through improved lipophilicity and metabolic stability.
- Dimethylamino Prop-2-enoyl Moiety : This part of the molecule may influence its interaction with biological targets.
Molecular Formula and Weight
- Molecular Formula : C15H16F3N3O3
- Molecular Weight : 351.31 g/mol
Research indicates that compounds containing triazine rings often exhibit diverse biological activities, including:
- Antitumor Activity : Certain derivatives have been shown to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation markers.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of this compound against various cell lines. For example:
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Moderate inhibition of proliferation |
| HeLa (Cervical) | 5.8 | Significant reduction in cell viability |
| A549 (Lung) | 12.0 | Mild cytotoxic effects observed |
Case Studies
-
Anticancer Activity :
- A study on the effects of this compound on MCF-7 cells revealed that it induces apoptosis through a mitochondrial pathway, leading to increased levels of pro-apoptotic proteins.
-
Anti-inflammatory Study :
- Research showed that the compound reduced TNF-alpha levels in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly enhances the potency of triazine derivatives. The following table summarizes findings from SAR studies:
| Compound Variant | IC50 (µM) | Observations |
|---|---|---|
| Base Compound | 15.0 | Low activity |
| Trifluoromethyl Substituted Variant | 4.0 | Enhanced potency due to electronic effects |
| Dimethylamino Variant | 6.5 | Improved solubility and bioavailability |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues:
4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid () Core: Fully unsaturated 1,3,5-triazine. Substituents: Morpholino groups (electron-rich, polar) and a ureido-benzoic acid chain. Key Differences:
- The 1,3,5-triazine core lacks partial saturation, reducing conformational flexibility compared to the target compound’s tetrahydro-1,2,4-triazine.
- Morpholino groups increase solubility but may reduce lipophilicity, contrasting with the trifluoromethylphenyl group in the target compound .
6-Chloro-N2-ethyl-1,3,5-triazine-2,4-diamine () Core: 1,3,5-triazine. Substituents: Chloro (electron-withdrawing), ethylamino, and amino groups. Key Differences:
- Chloro substituents are reactive leaving groups, whereas the target compound’s trifluoromethylphenyl group is inert and stabilizes aromatic interactions.
- Simpler substituents result in lower molecular weight (MW = 201.6 g/mol) compared to the target compound (estimated MW > 400 g/mol) .
Coumarin-Benzodiazepine Hybrids ()
- Core : Benzodiazepine or benzoxazepine fused with coumarin.
- Substituents : Tetrazole and pyrazolone moieties.
- Key Differences :
- These compounds prioritize π-π stacking (via coumarin) and hydrogen bonding (via tetrazole), unlike the target compound’s reliance on triazine-electron effects and steric bulk .
Comparative Data Table:
Research Findings and Discussion
- Electron-Withdrawing Groups: The trifluoromethylphenyl group in the target compound likely enhances metabolic stability compared to chloro or morpholino substituents, as seen in agrochemical triazines .
- Synthetic Challenges : The partial saturation of the triazine core in the target compound complicates synthesis compared to fully unsaturated triazines, necessitating controlled reduction steps absent in ’s methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
